

Nemiralisib Succinate in Activated PI3K Delta Syndrome: A Technical Whitepaper

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Compound of Interest		
Compound Name:	Nemiralisib Succinate	
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Executive Summary

Activated PI3K Delta Syndrome (APDS), a primary immunodeficiency stemming from gain-of-function mutations in the PIK3CD or PIK3R1 genes, leads to hyperactivation of the phosphoinositide 3-kinase delta (PI3K δ) signaling pathway. This dysregulation results in a complex clinical phenotype characterized by recurrent infections, lymphoproliferation, and autoimmunity. Nemiralisib (formerly GSK2269557), a potent and selective inhibitor of PI3K δ , was investigated as a targeted therapy for APDS. This technical guide provides an in-depth analysis of the role of **nemiralisib succinate** in APDS, focusing on its mechanism of action, preclinical rationale, and the outcomes of a key clinical trial. Despite a sound scientific premise, the clinical investigation of an inhaled formulation of nemiralisib in APDS did not demonstrate efficacy, highlighting critical challenges in drug delivery and target engagement for this patient population.

The Core Pathophysiology: Hyperactive PI3Kδ Signaling in APDS

The PI3K signaling cascade is a crucial regulator of numerous cellular processes in the immune system, including cell growth, proliferation, survival, and differentiation.[1] In APDS, specific mutations lead to constitutive activation of the p110 δ catalytic subunit of PI3K, primarily expressed in leukocytes.



This unchecked signaling cascade results in the excessive production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Elevated PIP3 levels lead to the downstream activation of effectors such as AKT and mTOR, profoundly impacting lymphocyte development and function.[1] Key immunological abnormalities in APDS include:

- B-Cell Dysregulation: An increase in transitional B-cells and a decrease in naïve B-cells, leading to impaired antibody production.
- T-Cell Senescence: A reduction in naïve T-cells and an accumulation of senescent, terminally differentiated T-cells.

These cellular aberrancies underlie the clinical manifestations of immunodeficiency and immune dysregulation seen in patients.

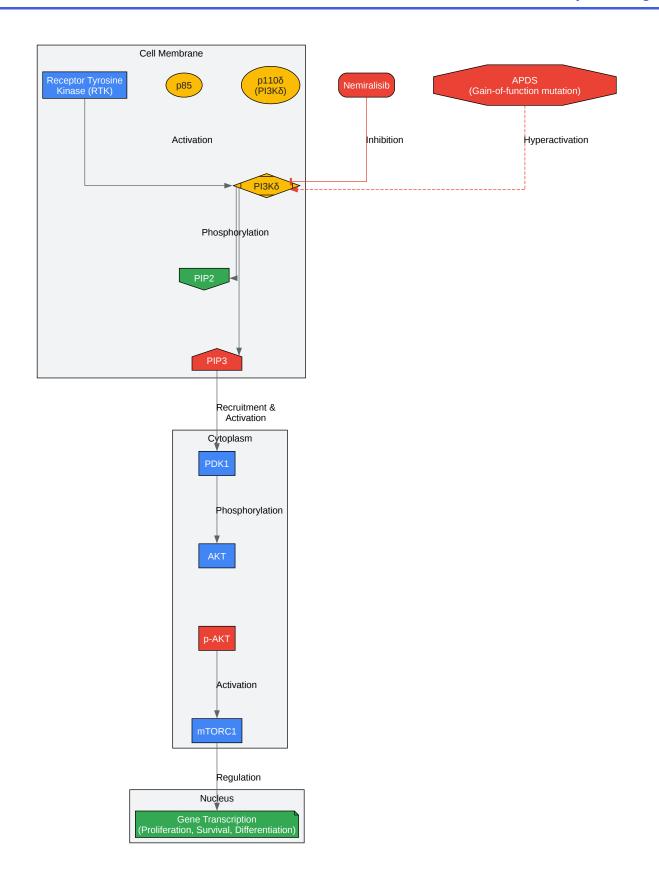
Mechanism of Action of Nemiralisib

Nemiralisib is a small molecule inhibitor that selectively targets the δ isoform of PI3K. By binding to the ATP-binding site of the p110 δ catalytic subunit, nemiralisib blocks the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to PIP3. This direct inhibition is intended to normalize the hyperactive signaling cascade in immune cells of APDS patients, thereby correcting the downstream cellular and immunological defects.

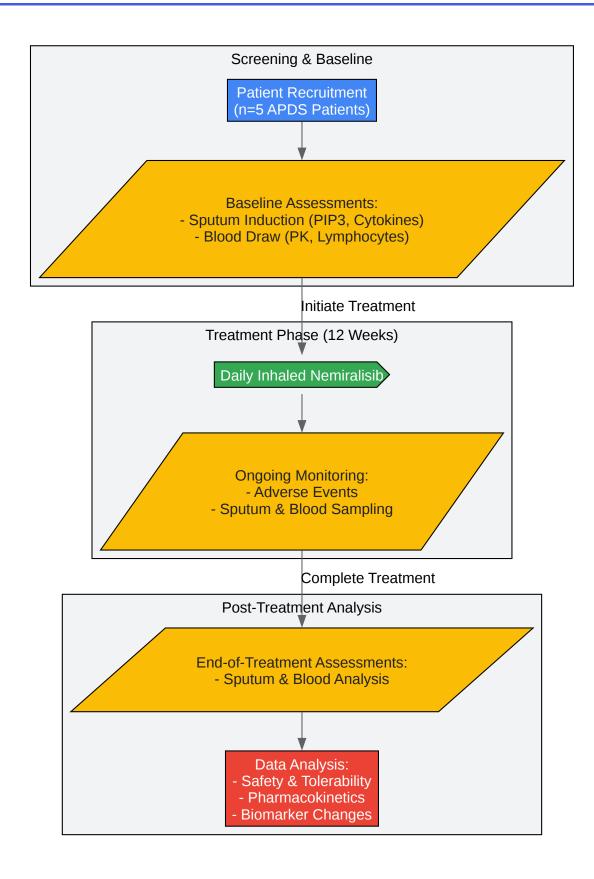
PI3Kδ Signaling Pathway in APDS and Point of Intervention by Nemiralisib

The following diagram illustrates the canonical PI3K δ signaling pathway and the mechanism of nemiralisib's intervention.









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References

- 1. ashpublications.org [ashpublications.org]
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